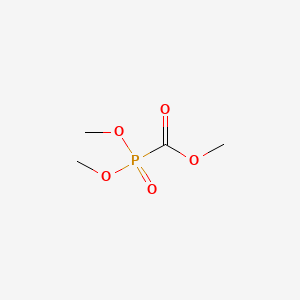
Trimethyl phosphonoformate
Cat. No. B1582296
Key on ui cas rn:
31142-23-1
M. Wt: 168.08 g/mol
InChI Key: VITRIUYHBVKBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04017297
Procedure details


One hundred and thirty parts of trimethyl phosphite are heated to 125° C. and treated with 100 parts of methyl chloroformate at a rate sufficient to maintain a reaction temperature of at least 100° C. After gas evolution stops, the residue is distilled to obtain 131 parts of dimethyl methoxycarbonylphosphonate, b.p. 83°-85° C./1.2 mm., nD25 = 1.4210.


Name

Identifiers


|
REACTION_CXSMILES
|
[P:1]([O:6][CH3:7])([O:4][CH3:5])[O:2]C.Cl[C:9]([O:11][CH3:12])=[O:10]>>[CH3:12][O:11][C:9]([P:1](=[O:2])([O:6][CH3:7])[O:4][CH3:5])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(OC)(OC)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a reaction temperature of at least 100° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue is distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)P(OC)(OC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
